molecular formula C13H16N2O2 B13024710 3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13024710
M. Wt: 232.28 g/mol
InChI Key: ZPJGVAIJPIHQGL-UHFFFAOYSA-N
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Description

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid: is a complex organic compound characterized by its unique pyrrole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The process often begins with the preparation of the pyrrole ring, followed by the introduction of methyl groups and the carboxylic acid functional group. Common reagents used in these reactions include pyrrole, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of alcohols or other reduced compounds.

Scientific Research Applications

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar pyrrole-based structure but differs in its functional groups and overall reactivity.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a pyrrole ring, but with different substituents and chemical properties.

Uniqueness

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-methyl-5-(1,3,5-trimethylpyrrol-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H16N2O2/c1-7-6-10(14-11(7)13(16)17)12-8(2)5-9(3)15(12)4/h5-6,14H,1-4H3,(H,16,17)

InChI Key

ZPJGVAIJPIHQGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C2=CC(=C(N2)C(=O)O)C)C

Origin of Product

United States

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